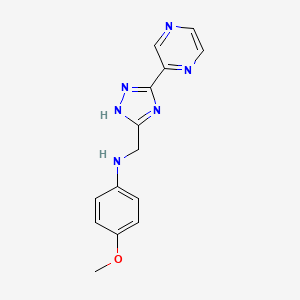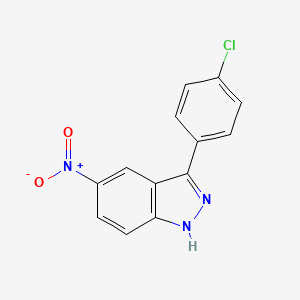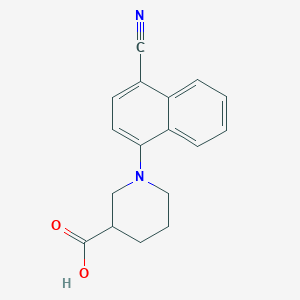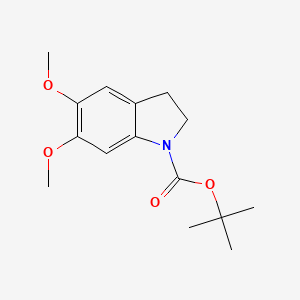![molecular formula C14H15BrO B11845821 5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)
5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-2’,3’-dihydrospiro[cyclohexane-1,1’-inden]-4-one is a synthetic organic compound characterized by a spirocyclic structure, which includes a bromine atom and a cyclohexane ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’,3’-dihydrospiro[cyclohexane-1,1’-inden]-4-one typically involves the following steps:
Cyclization: Formation of the spirocyclic structure through intramolecular cyclization reactions, which may require specific catalysts or reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’,3’-dihydrospiro[cyclohexane-1,1’-inden]-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5’-Bromo-2’,3’-dihydrospiro[cyclohexane-1,1’-inden]-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’,3’-dihydrospiro[cyclohexane-1,1’-inden]-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure may play a crucial role in its biological activity, potentially affecting enzyme function, receptor binding, or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione
- 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indol]-2’-one
- 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
Uniqueness
5’-Bromo-2’,3’-dihydrospiro[cyclohexane-1,1’-inden]-4-one is unique due to its specific spirocyclic structure and the presence of a bromine atom, which can significantly influence its reactivity and potential applications. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H15BrO |
|---|---|
Molecular Weight |
279.17 g/mol |
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C14H15BrO/c15-11-1-2-13-10(9-11)3-6-14(13)7-4-12(16)5-8-14/h1-2,9H,3-8H2 |
InChI Key |
FFAJOEHSAPRPGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CCC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


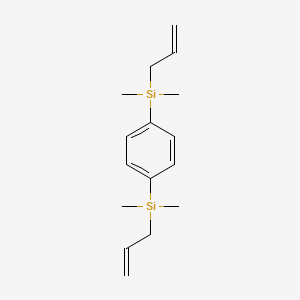


![Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845751.png)
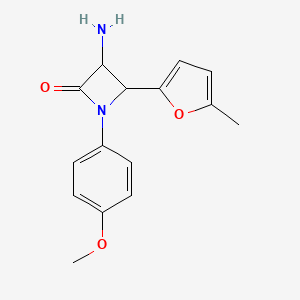
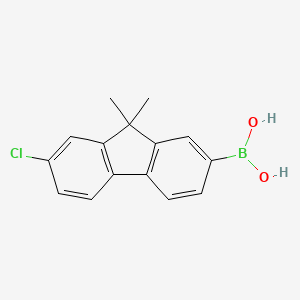
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
